molecular formula C7H12N2O2 B1314034 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid CAS No. 363191-14-4

1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid

Cat. No. B1314034
M. Wt: 156.18 g/mol
InChI Key: IUCABINPROMHPV-UHFFFAOYSA-N
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Description

1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid, also known as DABCO, is a colorless solid that is a highly nucleophilic tertiary amine base . It is used as a catalyst and reagent in polymerization and organic synthesis . It is also used as an anti-fade reagent in fluorescence microscopy .


Synthesis Analysis

DABCO has garnered a lot of interest for numerous organic transformations since it is a low-cost, environmentally friendly, reactive, manageable, non-toxic, and basic organocatalyst with a high degree of selectivity . It functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds .

Scientific Research Applications

Organic Chemistry

DABCO is frequently used as a base, catalyst, and reagent in organic chemistry . It’s used in the catalysis of Morita–Baylis–Hillman and Knoevenagel reactions . The cyclic structure of DABCO and the transannular interactions of the lone electron pairs of nitrogen prevent the inversion of nitrogen atom configuration . This enables the use of DABCO as a catalyst of a series of organic reactions .

Preparation of Piperazines

DABCO is used in organic synthesis as a building block for the preparation of 1,4-disubstituted piperazines .

Fluorinating Agent

Some derivatives of DABCO are widely used as reagents, for example, 1,4-diazabicyclo[2.2.2]octane bis (sulfur dioxide) adduct (DABSO), which can serve as a source of SO2 and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis (tetrafluoroborate) (Selectfluor) – an electrophilic fluorinating agent .

Polyurethane Catalyst

DABCO is used as a polyurethane catalyst .

Dye Lasers

DABCO finds use in dye lasers .

Fluorescence Microscopy

DABCO is used in mounting samples for fluorescence microscopy and as an anti-fade reagent shown to scavenge free radicals due to flurochrome excitation of fluorochromes .

properties

IUPAC Name

1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c10-7(11)6-5-8-1-3-9(6)4-2-8/h6H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCABINPROMHPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCN1CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20498824
Record name 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid

CAS RN

363191-14-4
Record name 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 2
1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 3
1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 4
1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 5
1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 6
1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid

Citations

For This Compound
7
Citations
GV Shishkin, VI Vysochin - Chemistry of Heterocyclic Compounds, 1980 - Springer
2-Hydroxymethyl-1,4-diazabicyclo[2.2.2]octane was synthesized by reduction of 1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid or its methyl ester with lithium aluminum hydride in …
Number of citations: 3 link.springer.com
LB Mrachkovskaya, KF Turchin… - Chemistry of Heterocyclic …, 1976 - Springer
ness. The residue was dissolved in 3 ml of water, and the solution was acidified to pH 5 with concentrated HC1 and cooled. The p Page 1 ness. The residue was dissolved in 3 ml of …
Number of citations: 3 link.springer.com
VI Ofitserov, ZS Mokrushin, ZV Pushkareva… - Chemistry of …, 1976 - Springer
4(5)-Sulfonyl chlorides, which were converted to the corresponding sulfamoyl derivatives, were obtained from the amide and ethyl ester of 4(5)-mercaptoimidazole-5(4)-carboxylic acid …
Number of citations: 2 link.springer.com
J Zhang - 2017 - research.library.mun.ca
Metal-organic frameworks (MOFs) are a series of porous materials made of wellorganized inorganic metal nodes linked via organic ligands (linkers). MOFs have gained particular …
Number of citations: 4 research.library.mun.ca
AF Pozharskii, VV Dal'nikovskaya… - Chemistry of …, 1980 - Springer
N-Acetyl- and N-benzoylperimidines, as well as quaternary salts based on them, were synthesized. It is shown that the heteroring is opened to give N-acyl derivatives of 1,8-…
Number of citations: 1 link.springer.com
LB MRACHKOVSKAYA, KF TURCHIN… - Chemischer …, 1976 - Wiley Online Library
Number of citations: 0
GV SHISHKIN, VI VYSOCHIN - Chemischer Informationsdienst, 1979 - Wiley Online Library
Number of citations: 0

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